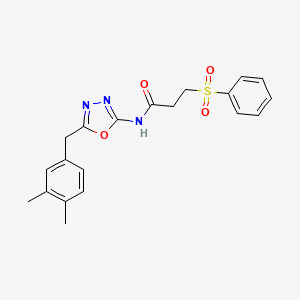

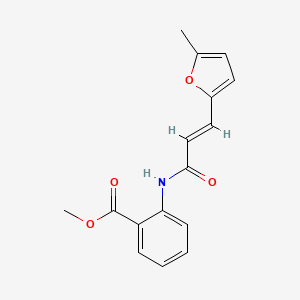

![molecular formula C21H21FN2O4S B2927436 N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4,5-trimethoxybenzamide CAS No. 895785-67-8](/img/structure/B2927436.png)

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4,5-trimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a benzamide derivative with a thiazole ring and a fluorophenyl group. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . The thiazole is a heterocyclic compound that consists of a five-membered ring containing nitrogen and sulfur . The fluorophenyl group is a phenyl ring with a fluorine substitution, which can alter the chemical properties of the compound .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide core, the thiazole ring, and the fluorophenyl group. The positions and orientations of these groups in the molecule could significantly influence its chemical properties and biological activity .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The amide group in benzamides, the nitrogen and sulfur in the thiazole ring, and the fluorine in the fluorophenyl group could all participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the amide, thiazole ring, and fluorophenyl group) would all play a role .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4,5-trimethoxybenzamide and its derivatives have shown promising results in anticancer research. Studies indicate that these compounds exhibit moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. The effectiveness of these compounds has been compared with reference drugs like etoposide, showing in some cases higher anticancer activities (Ravinaik et al., 2021).

Antimicrobial Properties

Research has also focused on the antimicrobial properties of derivatives containing the 4-fluorobenzamide moiety. These compounds have been tested against various bacterial strains and fungi, demonstrating significant antimicrobial activity. The presence of a fluorine atom in these compounds is crucial for enhancing their antimicrobial efficacy (Desai et al., 2013).

Radiochemical Synthesis

In radiochemistry, compounds like N-[2-(4-[(18)F]fluorobenzamido)ethyl]maleimide, which are closely related to N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4,5-trimethoxybenzamide, have been synthesized. These compounds are used as prosthetic groups for radiolabeling peptides and proteins, highlighting their potential application in medical imaging and diagnostics (Kiesewetter et al., 2011).

Anticonvulsant Activity

Certain derivatives of 1,3,4-thiadiazole, which share structural similarities with N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4,5-trimethoxybenzamide, have shown potential as anticonvulsants. These compounds exhibit high anticonvulsive activity and are considered for further preclinical studies (Sych et al., 2018).

Antioxidant Activity

Research into 4-fluorobenzamide derivatives has also revealed promising antioxidant activity. Studies involving these compounds, particularly those containing the 4-fluorophenyl group, have demonstrated their effectiveness as antioxidants (El Nezhawy et al., 2009).

Wirkmechanismus

Target of Action

It is known that both indole and thiazole derivatives, which are structural components of the compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization . Similarly, thiazole derivatives are characterized by the delocalization of a lone pair of π-electrons of the sulfur atom , which may influence their interaction with targets.

Biochemical Pathways

It is known that indole and thiazole derivatives can influence a variety of biological pathways due to their broad-spectrum biological activities . For instance, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . This suggests that indole derivatives may have an impact on metabolic pathways.

Pharmacokinetics

It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s solubility may influence its absorption and distribution in the body.

Result of Action

Given the broad-spectrum biological activities of indole and thiazole derivatives , it can be inferred that the compound may have a variety of effects at the molecular and cellular level.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O4S/c1-26-17-10-14(11-18(27-2)19(17)28-3)20(25)23-9-8-16-12-29-21(24-16)13-4-6-15(22)7-5-13/h4-7,10-12H,8-9H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOOFHPGOPDXFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

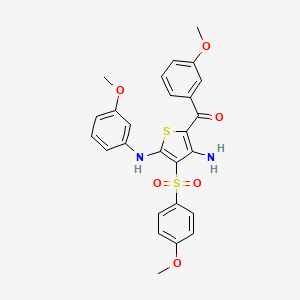

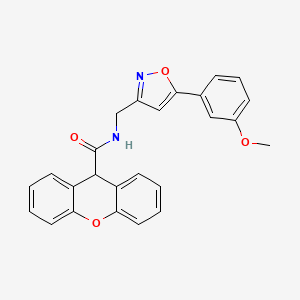

![3-Fluorosulfonyloxy-5-[(4-methylphenyl)-propan-2-ylcarbamoyl]pyridine](/img/structure/B2927353.png)

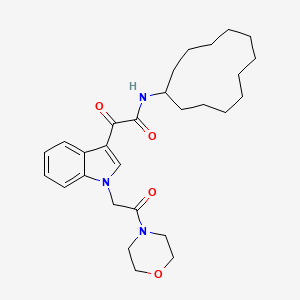

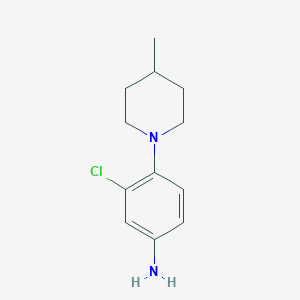

![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-7-oxa-4-azaspiro[2.5]octan-6-yl]acetic acid](/img/structure/B2927356.png)

![5-(4-bromobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2927361.png)

![2,4-Dibromo-6-[(4-fluoroanilino)methyl]benzenol](/img/structure/B2927365.png)

![N-[(4-Thiophen-3-ylthiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2927369.png)

![3-(benzenesulfonyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2927371.png)

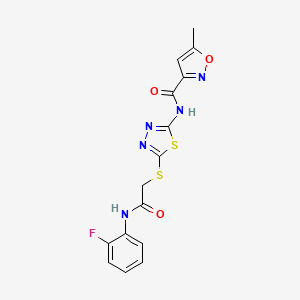

![7-[(Z)-2-(2-thienyl)ethenyl]-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2927376.png)